molecular formula C₂₀H₃₁NO₁₁S₂ B1146979 Desulfo Glucoraphanin Tetraacetate CAS No. 1453081-22-5

Desulfo Glucoraphanin Tetraacetate

Cat. No.: B1146979
CAS No.: 1453081-22-5
M. Wt: 525.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desulfo Glucoraphanin Tetraacetate is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is known for its potential health benefits, particularly its role in cancer prevention and antimicrobial activity. The molecular formula of this compound is C20H31NO11S2, and it has a molecular weight of 525.59 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desulfo Glucoraphanin Tetraacetate typically involves the acetylation of desulfo-glucoraphanin. The process begins with the extraction of glucoraphanin from broccoli or other cruciferous vegetables. The glucoraphanin is then desulfonated to produce desulfo-glucoraphanin. This intermediate is subsequently acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Desulfo Glucoraphanin Tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Desulfo Glucoraphanin Tetraacetate involves its conversion to sulforaphane, a potent isothiocyanate, by the enzyme myrosinase. Sulforaphane exerts its effects by:

    Detoxifying Carcinogens: It induces phase II detoxification enzymes, which help in the elimination of carcinogens.

    Antioxidant Activity: It activates the Nrf2 pathway, leading to the expression of antioxidant proteins that protect against oxidative damage.

    Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing inflammation.

Comparison with Similar Compounds

Desulfo Glucoraphanin Tetraacetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other glucosinolates. Similar compounds include:

Properties

CAS No.

1453081-22-5

Molecular Formula

C₂₀H₃₁NO₁₁S₂

Molecular Weight

525.59

Synonyms

1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate;  4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.